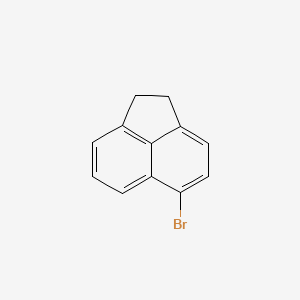

5-Bromoacenaphthene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59823. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2-dihydroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALKJGMGKYKMKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174512 | |

| Record name | 5-Bromoacenaphthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-98-1 | |

| Record name | 5-Bromoacenaphthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoacenaphthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromoacenaphthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromoacenaphthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoacenaphthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOACENAPHTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46D4BK9PRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Bromoacenaphthene: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of 5-bromoacenaphthene (CAS No: 2051-98-1), a key polycyclic aromatic intermediate. Intended for researchers, chemists, and professionals in drug development and materials science, this document moves beyond a simple datasheet to offer a holistic understanding grounded in practical application and chemical principles. We will delve into the core properties, synthesis, reactivity, and safe handling of this compound, contextualizing its utility as a versatile building block. The guide emphasizes the causality behind experimental choices, offering field-proven insights into its application in advanced organic synthesis, particularly for the creation of high-performance optoelectronic materials and complex bioactive molecules.

Introduction: The Strategic Importance of this compound

This compound is a brominated derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH). The introduction of a bromine atom at the 5-position of the acenaphthene core imparts a reactive handle, transforming an otherwise relatively inert hydrocarbon into a powerful synthon for carbon-carbon bond formation. This strategic functionalization is the cornerstone of its utility, enabling its participation in a wide array of cross-coupling reactions.

The rigid, planar acenaphthene scaffold is an attractive structural motif in materials science, particularly for organic electronics, as it can facilitate π-π stacking and influence charge transport properties.[1] In medicinal chemistry, the acenaphthene core can be found in various compounds of interest, and the ability to controllably elaborate this structure via the bromo-substituent is of significant value. This guide will provide the foundational knowledge necessary to expertly leverage the unique chemical attributes of this compound in both exploratory research and targeted synthesis campaigns.

Core Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in any experimental setting.

Physical and Chemical Properties

The key properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 2051-98-1 | [2] |

| Molecular Formula | C₁₂H₉Br | [2] |

| Molecular Weight | 233.10 g/mol | [2] |

| Appearance | White to yellow powder or crystalline solid | [3] |

| Melting Point | 53-57 °C | [3] |

| Boiling Point | 335 °C (lit.) | [4] |

| Solubility | Soluble in chloroform, slightly soluble in methanol. | [5] |

| Density | ~1.41 g/cm³ (estimate) | [4] |

Spectroscopic Data

Confirmation of the identity and purity of this compound is typically achieved through standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. The aromatic protons will appear as a series of multiplets in the downfield region (typically 7-8 ppm), while the aliphatic protons of the ethylene bridge will appear as a characteristic singlet or a pair of closely coupled multiplets further upfield (typically around 3.4 ppm). A publicly available spectrum confirms this general pattern.[6]

-

Mass Spectrometry: Mass spectrometry will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis and Purification

The most common and direct method for the preparation of this compound is through the electrophilic aromatic substitution of acenaphthene.

Synthesis via Electrophilic Bromination

The synthesis of this compound from acenaphthene is a classic example of electrophilic aromatic substitution on a polycyclic aromatic hydrocarbon. The choice of reagents and conditions is critical to achieve mono-bromination at the desired position and to minimize the formation of di-brominated and other byproducts.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve acenaphthene (1.0 eq) in a suitable halogenated hydrocarbon solvent such as carbon tetrachloride or dichloromethane.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃) or powdered iron, to the solution. The iron catalyst polarizes the bromine molecule, generating a more potent electrophile.[8]

-

Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and selectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.

-

Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into a solution of sodium thiosulfate to destroy any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a non-polar eluent (e.g., hexanes).[9][10]

Causality in Experimental Design

-

Solvent Choice: Halogenated solvents are often used because they are inert to the reaction conditions and effectively dissolve both the starting material and the bromine.

-

Lewis Acid Catalyst: The Lewis acid is essential for activating the bromine, making it a stronger electrophile. Without the catalyst, the reaction would be significantly slower or require harsher conditions.

-

Temperature Control: Low temperature is crucial for controlling the regioselectivity of the bromination. The 5-position is the most electronically activated position on the acenaphthene nucleus for electrophilic attack. Higher temperatures can lead to over-bromination and the formation of undesired isomers.

Key Reactions and Applications

The bromine atom in this compound is the gateway to a vast array of chemical transformations, making it a valuable intermediate in several fields.[4]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for forming carbon-carbon bonds in modern organic synthesis.

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[11] This reaction is widely used to form biaryl linkages.

Generalized Protocol: Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[12][13]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.

-

Reaction: Heat the mixture with stirring (typically 80-100 °C) and monitor by TLC.

-

Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by column chromatography.[14]

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[15] This reaction is particularly useful for the synthesis of stilbene-like structures.

Generalized Protocol: Heck Reaction with this compound

-

Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), the desired alkene (1.5 eq), a palladium source like Pd(OAc)₂ (1-2 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., K₂CO₃, Et₃N).[16]

-

Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.

-

Reaction: Heat the mixture (typically 80-120 °C) under an inert atmosphere until the starting material is consumed.[17]

-

Work-up and Purification: Cool the reaction, extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

Grignard Reaction

The bromine atom of this compound can be converted into a Grignard reagent, which is a powerful nucleophile and strong base. This opens up another avenue for C-C bond formation with various electrophiles, such as aldehydes, ketones, and esters.[18]

Generalized Protocol: Formation and Reaction of 5-Acenaphthenylmagnesium Bromide

-

Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of this compound in anhydrous diethyl ether or THF dropwise. A small crystal of iodine may be needed to initiate the reaction. The reaction is typically refluxed until the magnesium is consumed.[19][20]

-

Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of the electrophile (e.g., an aldehyde or ketone) in the same anhydrous solvent.

-

Quenching and Work-up: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purification: Purify the resulting alcohol by column chromatography or recrystallization.

Applications in Materials Science and Pharmaceuticals

-

Organic Electronics: this compound serves as a key building block for synthesizing larger, functionalized polycyclic aromatic systems used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[4][21] The acenaphthene core provides good thermal stability and can be tailored to tune the electronic properties of the final material.[1]

-

Pharmaceutical and Agrochemical Synthesis: It is a valuable intermediate for creating complex molecular architectures found in biologically active compounds. The ability to perform cross-coupling reactions allows for the introduction of diverse functionalities onto the acenaphthene scaffold.[4]

-

Dyes and Pigments: The extended π-system of acenaphthene derivatives makes them suitable for use as specialty dyes and pigments with tunable optical properties.[4]

Safety and Handling

As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable. This compound is classified as an irritant.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[22]

-

-

Handling:

-

Storage:

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

-

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the reactive bromine handle attached to a robust and electronically relevant polycyclic aromatic core. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to confidently and effectively utilize this compound in the synthesis of novel materials and complex molecules. The provided protocols and mechanistic insights serve as a foundation for the rational design of experiments and the successful execution of advanced synthetic strategies.

References

- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b50800]

- Echemi. 5-bromonaphthalene-1-carboxylic acid SDS, 16726-67-3 Safety Data Sheets. [URL: https://www.echemi.com/sds/5-bromonaphthalene-1-carboxylic-acid-cas-16726-67-3.html]

- Sigma-Aldrich. This compound Product Page. [URL: https://www.sigmaaldrich.com/product/aldrich/UPL0001]

- ChemicalBook. 5-bromo-1-nitro-naphthalene(5328-76-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/5328-76-7_1hnmr.htm]

- ChemicalBook. This compound(2051-98-1) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/2051-98-1_1hnmr.htm]

- Shanghai Talent Chemical Co.,Ltd. This compound CAS 2051-98-1. [URL: https://www.talent-chemical.com/products/5-bromoacenaphthene-cas-2051-98-1]

- Google Patents. US4731493A - Process for producing condensed bromoacenaphthylene. [URL: https://patents.google.

- Odinity. Intro to Organometallics: The Heck Reaction. [URL: https://www.odinity.com/intro-organometallics-heck-reaction/]

- ResearchGate. Reaction of (5a) with different Grignard reagents in THF at ambient temperature. [URL: https://www.researchgate.

- ChemicalBook. This compound | 2051-98-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2335030.htm]

- Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC159740250&productDescription=1-PENTENE%2C+5-BROMO- %2C+98%25+25GR&vendorId=VN00032119&countryCode=US&language=en]

- Sigma-Aldrich. Safety Data Sheet. [URL: https://www.sigmaaldrich.com/sds/sigma/b8791]

- MPG.PuRe. Synthesis of 5-phenyl-1,8-naphthalic anhydrides: An exercise in acenaphthene chemistry. [URL: https://pure.mpg.de/rest/items/item_3523290/component/file_3523291/content]

- North Dakota State University. Grignard Reaction. [URL: https://www.ndsu.edu/pubweb/~jasperse/chem355/Grignard.pdf]

- Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FA0022068.pdf]

- SpectraBase. 5,6-DIBROMOACENAPHTHYLENE - Optional[13C NMR] - Chemical Shifts. [URL: https://spectrabase.com/spectrum/FcbQdZQLAS5]

- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%207%20Suzuki%20Cross-Coupling%20S13.pdf]

- BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-bromo-5-hexen-2-one. [URL: https://www.benchchem.com/application-notes/B1279461/suzuki-miyaura-coupling-of-5-bromo-5-hexen-2-one]

- National Institutes of Health. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270275/]

- BenchChem. Technical Support Center: Purification of 5-Bromo-1-pentyne and its Derivatives. [URL: https://www.benchchem.

- Organic Chemistry Portal. Heck Reaction. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]

- University of Regensburg. Heck Reaction. [URL: https://www.uni-regensburg.de/assets/chemie-pharmazie/organische-chemie-tzschucke/lectures/ss2012/heck_reaction.pdf]

- The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [URL: https://www.rsc.

- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b50800]

- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [URL: https://www.youtube.

- YouTube. Grignard Reagent Reaction Mechanism. [URL: https://www.youtube.

- Organic Syntheses. 3 - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0044]

- BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Bromo-2,3-dimethyl-2H-indazole. [URL: https://www.benchchem.com/application-notes/B1279461/suzuki-miyaura-coupling-of-5-bromo-2-3-dimethyl-2h-indazole]

- Sigma-Aldrich. Grignard Reagents. [URL: https://www.sigmaaldrich.com/US/en/sub-root/grignard-reagents]

- Tokyo Chemical Industry Co., Ltd. This compound | 2051-98-1. [URL: https://www.tcichemicals.com/US/en/p/B1283]

- ESD-CHEM. This compound. [URL: https://www.esd-chem.com/5-bromoacenaphthene-cas-2051-98-1-esd-b1283.html]

- GoMolecs. This compound suppliers USA. [URL: https://www.gomolecs.com/usa/5-bromoacenaphthene-suppliers.html]

- BenchChem. Application Notes and Protocols: 5-Bromothiophene-2-carboxylic Acid in Organic Light-Emitting Diodes (OLEDs). [URL: https://www.benchchem.com/application-notes/B1279461/5-bromothiophene-2-carboxylic-acid-in-organic-light-emitting-diodes-oleds]

- ResearchGate. Bromination of Isothianaphthene Derivatives towards the Application in Organic Electronics | Request PDF. [URL: https://www.researchgate.

- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0196]

- BenchChem. Performance of Ethyl 5-acenaphthoylformate in organic electronic devices versus alternatives. [URL: https://www.benchchem.

- BenchChem. An In-depth Technical Guide to the Synthesis and Purification of 5-Bromo-1-pentyne. [URL: https://www.benchchem.

- BenchChem. Application Note: Purification of 1-Bromo-5-fluoropentane by Fractional Distillation. [URL: https://www.benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 2051-98-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. prepchem.com [prepchem.com]

- 6. This compound(2051-98-1) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. US4731493A - Process for producing condensed bromoacenaphthylene - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

- 15. Heck Reaction [organic-chemistry.org]

- 16. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 18. youtube.com [youtube.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. web.mnstate.edu [web.mnstate.edu]

- 21. researchgate.net [researchgate.net]

- 22. fishersci.com [fishersci.com]

- 23. WERCS Studio - Application Error [assets.thermofisher.com]

5-Bromoacenaphthene: A Versatile Building Block in Materials Science and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoacenaphthene, a brominated polycyclic aromatic hydrocarbon, has emerged as a pivotal intermediate in the landscape of organic synthesis. Its unique structural framework, characterized by a fused naphthalene and cyclopentane ring system with a strategically positioned bromine atom, imparts a desirable combination of reactivity and rigidity. This guide provides a comprehensive overview of the molecular structure, nomenclature, synthesis, and multifaceted applications of this compound, with a particular focus on its burgeoning role in the development of advanced organic electronic materials and as a scaffold for novel therapeutic agents. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights to empower researchers in leveraging the full potential of this versatile chemical entity.

Molecular Structure and Nomenclature

The structural architecture of this compound is foundational to its chemical behavior. The acenaphthene core is a planar, rigid system, and the introduction of a bromine atom at the C-5 position creates a key site for a variety of chemical transformations.

IUPAC Name: 5-bromo-1,2-dihydroacenaphthylene[1]

The numbering of the acenaphthene ring system begins at one of the carbons of the ethylene bridge and proceeds around the naphthalene moiety. The bromine atom's position on the aromatic ring is crucial as it is more amenable to substitution and coupling reactions compared to the aliphatic protons of the ethylene bridge.

Key Identifiers:

| Identifier | Value |

| CAS Number | 2051-98-1[1][2] |

| Molecular Formula | C₁₂H₉Br[1][3] |

| Molecular Weight | 233.10 g/mol [2] |

| InChI | 1S/C12H9Br/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2[1][2] |

| InChIKey | QALKJGMGKYKMKE-UHFFFAOYSA-N[1][2] |

| SMILES | C1CC2=CC=C(C3=CC=CC1=C23)Br[3] |

Synthesis of this compound: An Experimental Protocol

The most common and efficient method for the synthesis of this compound is through the electrophilic aromatic substitution of acenaphthene. The following protocol details a robust procedure for this transformation.

Reaction Principle: Electrophilic Aromatic Bromination

The synthesis hinges on the principle of electrophilic aromatic substitution, where an electrophile (in this case, a bromine cation or a polarized bromine molecule) attacks the electron-rich naphthalene core of acenaphthene. The reaction's regioselectivity is directed to the 5-position due to the electronic properties of the acenaphthene system. The mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity.

Detailed Step-by-Step Methodology

Materials:

-

Acenaphthene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Iron powder or anhydrous iron(III) bromide (FeBr₃) as a catalyst (optional, but recommended for improved yield and regioselectivity)

-

Sodium thiosulfate solution (for quenching excess bromine)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Ethanol or hexane (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr gas evolved), dissolve acenaphthene in carbon tetrachloride.

-

Catalyst Addition: Add a catalytic amount of iron powder or anhydrous FeBr₃ to the solution.

-

Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel with constant stirring. The rate of addition should be controlled to maintain the reaction temperature and to minimize the formation of di-substituted byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the reddish-brown color of bromine disappears, indicating the completion of the reaction. The reaction can be gently warmed if necessary to drive it to completion.

-

Work-up:

-

Cool the reaction mixture and quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the color disappears.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the evolved HBr, and finally with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or hexane to yield a crystalline solid.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the substitution pattern and the integrity of the acenaphthene core.

-

Mass Spectrometry: To determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups and the aromatic C-H and C-Br stretching vibrations.

-

Melting Point: To assess the purity of the final product. The reported melting point is typically in the range of 54-56 °C.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Physical State | Solid[2] |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 54-56 °C |

| Boiling Point | 335 °C |

| Solubility | Soluble in chloroform and methanol (slightly) |

Applications of this compound

The utility of this compound stems from its ability to serve as a versatile precursor in the synthesis of more complex, functional molecules.

In Materials Science: A Precursor for Organic Electronics

This compound is a valuable building block for the synthesis of π-conjugated materials used in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). The acenaphthene unit provides a rigid and planar core that can be extended through cross-coupling reactions at the bromine position to create larger, highly conjugated systems with desirable photophysical and electronic properties.

In Drug Discovery and Medicinal Chemistry: A Scaffold for Bioactive Molecules

The acenaphthene scaffold is present in a number of biologically active compounds. This compound provides a convenient handle to introduce various pharmacophores through reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. This allows for the systematic exploration of the structure-activity relationship (SAR) of acenaphthene-based compounds. Several derivatives of acenaphthene have been investigated for their potential as antitumor agents. The rigid, planar structure of the acenaphthene core can facilitate intercalation with DNA or binding to the active sites of enzymes, making it an attractive scaffold for the design of novel therapeutics. For instance, various acenaphthene derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines[4][5][6]. The synthesis of these derivatives often begins with a functionalized acenaphthene, for which this compound is a key starting material.

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly in the fields of materials science and medicinal chemistry. Its well-defined molecular structure and the reactivity of the carbon-bromine bond make it an ideal starting point for the synthesis of a diverse array of complex organic molecules. The detailed synthetic protocol and discussion of its applications provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this versatile building block in their own research endeavors. As the demand for novel organic materials and therapeutics continues to grow, the importance of foundational molecules like this compound in driving innovation is undeniable.

References

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of Acenaphthylene with Electrophiles and Nucleophiles. BenchChem.

- NIST. (n.d.). Acenaphthylene, 5-bromo-1,2-dihydro-. NIST Chemistry WebBook.

- PubChem. (n.d.). This compound.

- SpectraBase. (n.d.). This compound.

- Benchchem. (2025). Application Notes and Protocols: 5-Bromothiophene-2-carboxylic Acid in Organic Light-Emitting Diodes (OLEDs). BenchChem.

- PubMed. (2011). Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents.

- Chemistry LibreTexts. (2022). 16.

- BenchChem. (2025).

- ResearchGate. (2025).

- ACS Publications. (n.d.). Electrophilic substitution on acenaphthene and related compounds. I. The Journal of Organic Chemistry.

- PMC. (n.d.).

- MDPI. (2011). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. Molecules, 16(3), 2519–2530.

- TopSCHOLAR. (n.d.).

- NIH. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.

- MDPI. (n.d.).

- Journal of Materials Chemistry C. (n.d.).

- MDPI. (n.d.).

- PubMed Central. (n.d.). A Building Block Approach for the Total Synthesis of YM-385781.

- PMC. (n.d.). Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines.

- ANR. (n.d.). Designing HOst Materials for high-efficiency Electrophosphorescent Organic Light Emitting Diodes: A new approach.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Organic Light-Emitting Diode (OLED)

- Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

- BenchChem. (2025).

- BOC Sciences. (n.d.). Building Block Synthesis for R&D.

- BenchChem. (2025).

- RSC Publishing. (n.d.).

- Frontiers Research Topic. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.

Sources

- 1. Acenaphthylene, 5-bromo-1,2-dihydro- [webbook.nist.gov]

- 2. 5-溴苊 | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - this compound (C12H9Br) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 5-Bromoacenaphthene from Acenaphthene

Abstract

This technical guide provides a comprehensive, research-grade overview of the synthesis of this compound from acenaphthene. The primary method detailed herein is the regioselective nuclear bromination using N-Bromosuccinimide (NBS), a method favored for its selectivity and milder reaction conditions compared to elemental bromine. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, purification techniques, characterization data, and critical safety considerations. The causality behind experimental choices is elucidated to empower users not only to replicate the synthesis but also to understand the underlying chemical principles.

Introduction: The Significance of this compound

Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene core with an ethylene bridge connecting the 1 and 8 positions. Its unique electronic and structural properties make it a valuable scaffold in materials science and medicinal chemistry. Functionalization of the acenaphthene core is a critical step in developing advanced materials and therapeutic agents.

This compound, in particular, serves as a pivotal synthetic intermediate. The bromine atom at the 5-position is a versatile handle for introducing a wide array of functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), nucleophilic substitution, or conversion to organometallic reagents. This versatility allows for the construction of complex molecules, including acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes, which are scaffolds found in various natural products and functional materials[1].

Mechanistic Underpinnings: Electrophilic Aromatic Substitution

The synthesis of this compound from acenaphthene proceeds via an electrophilic aromatic substitution (EAS) reaction. This class of reactions is characteristic of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring, preserving the energetically favorable aromatic system[2][3].

The Brominating Agent: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) in the presence of a Lewis acid (e.g., FeBr₃) is a classic method for aromatic bromination, N-Bromosuccinimide (NBS) offers a more controlled and selective alternative[4]. In polar solvents, NBS can serve as a source of an electrophilic bromine species (Br⁺). The reaction is often initiated by a catalytic amount of acid, which protonates the carbonyl oxygen of NBS, making the bromine atom more electrophilic and susceptible to attack by the nucleophilic aromatic ring[5].

Regioselectivity: Why the 5-Position?

In the EAS of acenaphthene, substitution occurs preferentially at the 3-, 5-, or 6-positions. The 5-position is kinetically favored due to the electronic directing effects of the fused ring system. The attack of the electrophile at this position leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate is a key factor in determining the reaction's regiochemical outcome. The arenium ion formed by attack at the 5-position allows for effective delocalization of the positive charge across the naphthalene system without disrupting the aromaticity of the second ring as significantly as attacks at other positions would. This leads to a lower activation energy for the formation of the 5-substituted product[6].

Caption: Figure 1: Mechanism of Electrophilic Bromination.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the nuclear halogenation of acenaphthene using NBS in a polar solvent system[6].

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Acenaphthene (C₁₂H₁₀) | Reagent Grade, 98% | Sigma-Aldrich | Starting material |

| N-Bromosuccinimide (NBS) | ReagentPlus®, 99% | Sigma-Aldrich | Brominating agent[7] |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Fisher Scientific | Polar aprotic solvent |

| Dichloromethane (DCM) | ACS Grade | VWR | Extraction solvent |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | VWR | For quenching |

| Saturated Sodium Bicarbonate | ACS Grade | - | Aqueous wash solution |

| Brine (Saturated NaCl solution) | ACS Grade | - | Aqueous wash solution |

| Anhydrous Magnesium Sulfate | ACS Grade | VWR | Drying agent |

| Ethanol (200 Proof) | ACS Grade | - | Recrystallization solvent |

| Deionized Water | - | - | For workup |

Equipment

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acenaphthene (10.0 g, 64.8 mmol) in 100 mL of N,N-Dimethylformamide (DMF). Stir the mixture at room temperature until all the solid has dissolved.

-

Addition of NBS: To the stirred solution, add N-Bromosuccinimide (NBS) (12.1 g, 68.0 mmol, 1.05 equivalents) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm of the reaction and maintain a consistent concentration gradient.

-

Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system) until the starting material spot is consumed.

-

Quenching and Workup: After cooling the reaction mixture to room temperature, pour it into 400 mL of ice-cold deionized water containing sodium thiosulfate (approx. 5 g) to quench any unreacted electrophilic bromine species. A precipitate should form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL). Causality Note: DCM is an effective solvent for the product and is immiscible with water, allowing for efficient separation.

-

Washing: Combine the organic extracts and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to remove any acidic byproducts), 100 mL of deionized water, and finally 100 mL of brine (to aid in the removal of dissolved water).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Caption: Figure 2: Experimental Workflow.

Purification

The crude product obtained is typically a solid that can be purified effectively by recrystallization to achieve high purity.

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

-

Procedure: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

-

Drying: Dry the crystals under vacuum to remove any residual solvent. The expected product is a white to off-white solid.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Analytical Data

| Parameter | Expected Value |

| Chemical Formula | C₁₂H₉Br |

| Molecular Weight | 233.10 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 59-62 °C (literature value) |

| Expected Yield | 75-85% (typical) |

| Purity (by NMR/GC-MS) | >98% |

Spectroscopic Data

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides definitive structural information. A spectrum for this compound is available for reference[8].

-

Expected Peaks (in CDCl₃, ~400 MHz):

-

δ ~7.8-7.2 ppm (m, 5H): Aromatic protons. The bromine substituent will cause distinct shifts and coupling patterns compared to the starting material.

-

δ ~3.4 ppm (s, 4H): Methylene protons (-CH₂-CH₂-) of the five-membered ring. These typically appear as a singlet due to conformational averaging.

-

-

-

¹³C NMR (Carbon NMR): The spectrum will show 12 distinct signals for the carbon atoms, with the carbon atom attached to the bromine appearing at a characteristic chemical shift.

-

IR (Infrared) Spectroscopy:

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2930 cm⁻¹: Aliphatic C-H stretching from the ethylene bridge.

-

~1600, 1480 cm⁻¹: Aromatic C=C stretching.

-

~800-850 cm⁻¹: Aromatic C-H bending (out-of-plane), indicative of the substitution pattern.

-

~600-700 cm⁻¹: C-Br stretching.

-

-

MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and an (M+2)⁺ peak will appear with a relative intensity ratio of approximately 1:1, which is a definitive signature for the presence of one bromine atom[9].

Safety and Handling

Adherence to strict safety protocols is mandatory.

-

Acenaphthene: A polycyclic aromatic hydrocarbon. Handle with gloves in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

-

N-Bromosuccinimide (NBS): Corrosive, an oxidizer, and causes severe skin burns and eye damage[10]. It is harmful if swallowed[10].

-

Handling: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves[7][11]. Handle exclusively in a chemical fume hood. Keep away from combustible materials[12].

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with copious amounts of water[10][11]. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention[10]. If inhaled, move to fresh air[11].

-

-

Solvents (DMF, DCM): Both are volatile and have associated health risks. Handle in a fume hood to avoid inhalation of vapors.

References

- Al-Mourabit, A. (2002). Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. Molecules, 7(5), 411-468.

- Morita, Y., et al. (1988). Process for producing condensed bromoacenaphthylene. U.S. Patent No. 4,731,493.

- Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.

- Charlesby, A., & Partridge, R. H. (1966). The Nuclear Halogenation of Fluorene, Fluorenone, Acenaphthene, and Acenaphthenequinone by N-Bromosuccinimide and N-Chlorosuccinimide. Journal of the Chemical Society C: Organic, 2054.

- ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide.

- Fuson, R. C., & Veazey, T. M. (1954). Acenaphthene 111. Coupling Reactions. The Preparation of 4,4'-Dinaphthalic Anhydride and 4', 1. Journal of the American Chemical Society, 76(4), 1169–1173.

- Greene, F. D., Remers, W. A., & Wilson, J. W. (1962). Stereospecificity in Brominations of Bibenzyl and Acenaphthene with N-Bromosuccinimide. Journal of the American Chemical Society, 84(24), 4946–4947.

- PrepChem.com. (n.d.). Synthesis of acenaphthene.

- LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.

- Ramirez, A., et al. (2018). Synthesis of 5-phenyl-1,8-naphthalic anhydrides: An exercise in acenaphthene chemistry. Pure.MPG.de.

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

- ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube.

- LibreTexts Chemistry. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.

- Nealy, K. M., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(10), 6495–6504.

- Ashenhurst, J. (2023). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.

- Mack, A. G., et al. (2000). Bromination process. Canadian Patent No. CA2289020A1.

- Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116.

- Ocal, N., et al. (2022). Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade. Beilstein Journal of Organic Chemistry, 18, 1058–1068.

- Chad's Prep. (2018, September 20). 15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry [Video]. YouTube.

- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

- Leah4sci. (2013, January 22). Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube.

Sources

- 1. BJOC - Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade [beilstein-journals.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. youtube.com [youtube.com]

- 6. The Nuclear Halogenation of Fluorene, Fluorenone, Acenaphthene, and Acenaphthenequinone by N-Bromosuccinimide and N-Chlorosuccinimide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. fishersci.dk [fishersci.dk]

- 8. This compound(2051-98-1) 1H NMR [m.chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. lobachemie.com [lobachemie.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. chemscience.com [chemscience.com]

Introduction: The Unique Reactivity of Acenaphthene

An In-Depth Technical Guide to the Electrophilic Bromination of Acenaphthene

This guide provides a comprehensive exploration of the electrophilic bromination of acenaphthene, a key reaction for the functionalization of this polycyclic aromatic hydrocarbon. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond simple protocols to dissect the underlying mechanistic principles, rationale for experimental design, and practical considerations for achieving high-yield, regioselective synthesis of brominated acenaphthenes.

Acenaphthene is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene core peri-fused with an ethylene bridge. This structural feature imparts a degree of strain and unique electronic properties compared to naphthalene itself. The aromatic system of acenaphthene is sufficiently electron-rich to undergo electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. However, the presence of the ethylene bridge and the fusion of the rings create a non-uniform electron density across the aromatic core, leading to pronounced regioselectivity in substitution reactions. Understanding this electronic landscape is paramount to controlling the outcome of reactions like bromination.

The primary product of electrophilic monobromination of acenaphthene is 5-bromoacenaphthene. This guide will elucidate the mechanistic basis for this selectivity and provide the practical knowledge required to execute this transformation efficiently.

The Core Mechanism: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is the fundamental process through which a hydrogen atom on an aromatic ring is replaced by an electrophile. The reaction universally proceeds via a two-step mechanism.[1][2]

-

Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This step is typically the slow, rate-determining step because it temporarily disrupts the energetically favorable aromatic system.[3] The result is a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Deprotonation and Aromaticity Restoration: In a subsequent fast step, a base removes a proton from the sp³-hybridized carbon atom bearing the electrophile. This regenerates the aromatic π-system, yielding the substituted product.[5]

The overall transformation for the bromination of acenaphthene can be summarized as follows:

C₁₂H₁₀ + Br₂ → C₁₂H₉Br + HBr

However, molecular bromine (Br₂) itself is not a potent enough electrophile to overcome the activation energy required to break the aromaticity of acenaphthene. Therefore, a catalyst is required to generate a more powerful electrophilic species.

Generation of the Electrophile: The Role of the Lewis Acid

To enhance the electrophilicity of bromine, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is employed.[6][7] The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species that can be attacked by the acenaphthene ring.

Mechanism of Electrophile Activation: The Lewis acid coordinates with one of the bromine atoms, weakening the Br-Br bond and creating a partial positive charge on the terminal bromine atom, making it a potent electrophile.

Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

This activated complex is the true electrophile that participates in the rate-determining step of the reaction.

Regioselectivity: The Decisive Factor in Acenaphthene Bromination

The key scientific question in the bromination of acenaphthene is why the reaction exhibits high selectivity for the C-5 position. The answer lies in the relative stability of the possible sigma complex intermediates that can be formed upon electrophilic attack. The most stable intermediate will be formed fastest, dictating the major product under kinetically controlled conditions.[8][9]

Acenaphthene has several non-equivalent positions available for substitution. Attack at C-5 is favored because the resulting carbocation intermediate is the most resonance-stabilized. The positive charge can be delocalized over the naphthalene system without disrupting the aromaticity of the second ring as significantly as attacks at other positions would.

Below is a diagram illustrating the electrophilic aromatic substitution mechanism with a focus on the attack at the C-5 position.

Caption: The three-stage mechanism for the Lewis acid-catalyzed bromination of acenaphthene.

The stability of the C-5 substituted sigma complex arises from the effective delocalization of the positive charge across the naphthalene system, maintaining a benzenoid character in the unsubstituted ring. This leads to a lower activation energy for the formation of this intermediate compared to others, making the 5-substituted product the kinetically and often thermodynamically favored one.[10][11]

Experimental Protocol: Synthesis of this compound

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound. It is designed as a self-validating system, where careful control of stoichiometry and temperature minimizes side reactions.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |

| Acenaphthene | C₁₂H₁₀ | 154.21 | 83-32-9 | Starting Material |

| Bromine | Br₂ | 159.81 | 7726-95-6 | Brominating Agent |

| Iron(III) Bromide | FeBr₃ | 295.56 | 10031-26-2 | Lewis Acid Catalyst |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | Quenching Agent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Neutralizing Wash |

| Brine | - | - | - | Aqueous Wash |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent |

Step-by-Step Methodology

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Dichloromethane is a volatile solvent. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a trap containing aqueous sodium thiosulfate solution to neutralize HBr gas), add acenaphthene (e.g., 10.0 g, 64.8 mmol) and dichloromethane (100 mL).

-

Stir the mixture until the acenaphthene is fully dissolved.

-

Add anhydrous iron(III) bromide (e.g., 0.5 g, 1.7 mmol) to the flask. The catalyst should be handled in a dry environment as it is hygroscopic.

-

-

Bromination:

-

Cool the reaction mixture to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial to minimize potential side reactions, such as polysubstitution or benzylic bromination.[6]

-

In the dropping funnel, prepare a solution of bromine (e.g., 3.3 mL, 10.3 g, 64.8 mmol) in 20 mL of dichloromethane.

-

Add the bromine solution dropwise to the stirred acenaphthene solution over a period of 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C. The mixture will turn dark red-brown, and HBr gas will evolve.

-

-

Reaction Completion:

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Isolation:

-

Slowly quench the reaction by carefully adding 50 mL of cold water.

-

Pour the mixture into a separatory funnel. Add a 10% aqueous solution of sodium thiosulfate and shake until the red-brown color of excess bromine disappears.

-

Separate the organic layer. Wash the organic layer sequentially with 50 mL of 5% aqueous sodium bicarbonate solution, 50 mL of water, and finally 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product, a solid, can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield this compound as a crystalline solid.[12]

-

Experimental Workflow Diagram

Caption: A standard laboratory workflow for the synthesis and purification of this compound.

Conclusion: A Controllable and Foundational Reaction

The electrophilic bromination of acenaphthene is a robust and highly regioselective transformation that serves as a gateway to a wide array of functionalized derivatives. The preference for substitution at the C-5 position is a direct consequence of the superior electronic stabilization of the corresponding sigma complex intermediate. By carefully controlling reaction conditions, particularly temperature and stoichiometry, and by utilizing a Lewis acid catalyst to activate the bromine, researchers can reliably synthesize this compound in high yield. This fundamental understanding of the interplay between substrate electronics, reaction mechanism, and experimental parameters is essential for professionals in drug discovery and materials science who rely on precise molecular architecture for targeted applications.

References

- Electrophilic Aromatic Substitution Mechanism.Master Organic Chemistry. [Link]

- Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H aryl

- Electrophilic Aromatic Substitution – The Mechanism.Chemistry Steps. [Link]

- Electrophilic Aromatic Substitution.Making Molecules. [Link]

- Process for producing condensed bromoacenaphthylene.

- Acenaphthenoannulation Induced by the Dual Lewis Acidity of Alumina.National Institutes of Health (NIH). [Link]

- 14.3: Kinetic vs. Thermodynamic Control of Reactions.Chemistry LibreTexts. [Link]

- Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination.National Institutes of Health (NIH). [Link]

- Kinetic vs Thermodynamic Control.YouTube. [Link]

- Electrophilic substitution in acenaphthene and related compounds. III. Acetylation of some monosubstituted acenaphthenes.

- 14.3: Kinetic vs. Thermodynamic Control of Reactions.Chemistry LibreTexts. [Link]

- 16.

- Kinetic Control Versus Thermodynamic Control Of A Reaction.Jack Westin. [Link]

- 14.3: Kinetic vs. Thermodynamic Control of Reactions.Chemistry LibreTexts. [Link]

- Electrophilic substitution on acenaphthene and related compounds. I.

- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.Western Kentucky University TopSCHOLAR. [Link]

- Lewis acid-promoted Kharasch-Curran additions: a competition kinetics study of bromine atom transfer addition of N-alpha-bromoacetyl-oxazolidinone to 1-hexene.PubMed. [Link]

- Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.National Institutes of Health (NIH). [Link]

- Lewis Acid Catalyzed Benzylic Bromination.National Institutes of Health (NIH). [Link]

- Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimin

- 5-Bromo-1-pentene CAS 1119-51-3.Shaanxi Bloom Tech Co., Ltd. [Link]

- Acenaphthylene.PubChem. [Link]

- Why does the bromination of benzene take place in Lewis acid while that of hydroxybenzene does not?Quora. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 5. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 6. US4731493A - Process for producing condensed bromoacenaphthylene - Google Patents [patents.google.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jackwestin.com [jackwestin.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 5-bromoacenaphthylene-1,2-dione synthesis - chemicalbook [chemicalbook.com]

regioselectivity in the bromination of acenaphthene

An In-depth Technical Guide to the Regioselectivity in the Bromination of Acenaphthene

Abstract

The regioselective functionalization of polycyclic aromatic hydrocarbons is a cornerstone of synthetic chemistry, pivotal in the development of advanced materials and pharmaceutical agents. Acenaphthene, with its unique electronic structure, presents a compelling case study in controlling reaction outcomes. This technical guide provides an in-depth analysis of the factors governing the regioselectivity of acenaphthene bromination. We will explore the mechanistic dichotomy between electrophilic aromatic substitution and free-radical pathways, offering field-proven protocols to selectively synthesize key bromoacenaphthene isomers. This document is intended for researchers, chemists, and drug development professionals seeking to master the controlled halogenation of this versatile scaffold.

The Electronic and Structural Landscape of Acenaphthene

Acenaphthene is a polycyclic aromatic hydrocarbon consisting of a naphthalene core fused with an ethylene bridge at the 1 and 8 positions. This ethylene bridge imparts significant strain, which, in turn, influences the electronic properties of the aromatic system. The positions para to this bridge (C-5 and C-6) are highly activated towards electrophilic attack due to the effective electron-donating nature of the alkyl bridge. The C-3 and C-8 positions are also activated, albeit to a lesser extent, while the positions adjacent to the bridge (C-4 and C-7) are less reactive.

Understanding this inherent electronic bias is the first step in predicting and controlling the outcome of substitution reactions. The primary goal of a synthetic chemist is to leverage or overcome these natural tendencies to achieve the desired isomeric product.

Caption: Electrophilic aromatic substitution (SEAr) workflow for acenaphthene bromination.

Pathway B: Free-Radical Substitution on the Bridge

To achieve bromination at the benzylic positions (C-1 or C-2), the electrophilic pathway must be suppressed in favor of a free-radical mechanism. The reagent of choice for this transformation is N-Bromosuccinimide (NBS) .

NBS serves as a source for a low, steady concentration of molecular bromine (Br₂). In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light, this trace amount of Br₂ undergoes homolytic cleavage to form bromine radicals (Br•).

The mechanism proceeds via a chain reaction:

-

Initiation: Homolytic cleavage of Br₂ forms two bromine radicals.

-

Propagation: A bromine radical abstracts a hydrogen atom from one of the benzylic -CH₂- groups of acenaphthene. This is the preferred site of abstraction because the resulting acenaphthenyl radical is resonance-stabilized. This radical then reacts with Br₂ to form 1-bromoacenaphthene and a new bromine radical, which continues the chain.

-

Termination: Radicals combine to end the chain reaction.

The key to the success of NBS is that it maintains the Br₂ concentration at a level too low for significant electrophilic addition to occur, while being sufficient to propagate the radical chain. This method is highly selective for the allylic/benzylic position.

Caption: Free-radical mechanism for benzylic bromination using NBS.

A Practical Guide to Isomer Synthesis

The theoretical understanding of these competing mechanisms allows for the rational design of synthetic procedures to isolate specific bromoacenaphthene isomers.

| Target Isomer | Position | Mechanistic Pathway | Reagents & Conditions | Rationale |

| This compound | Aromatic (C-5) | Electrophilic (SEAr) | Br₂ in CCl₄ or CH₃COOH; or Br₂ with FeBr₃ catalyst. | Conditions generate a strong electrophile (Br⁺) that attacks the most electron-rich position (C-5), proceeding via the most stable arenium ion. |

| 1-Bromoacenaphthene | Benzylic (C-1) | Free Radical | N-Bromosuccinimide (NBS), radical initiator (AIBN/BPO) or hν, in CCl₄. | NBS provides a low concentration of Br₂, favoring radical abstraction of the stabilized benzylic hydrogen over electrophilic attack on the ring. |

| 3-Bromoacenaphthene | Aromatic (C-3) | Electrophilic (SEAr) | Often requires indirect methods or use of directing groups on a pre-functionalized acenaphthene ring. | Direct bromination is disfavored due to the lower stability of the C-3 arenium ion intermediate compared to the C-5 intermediate. Synthesis may proceed via routes like the Sandmeyer reaction from 3-aminoacenaphthene. |

Experimental Protocols

The following protocols are self-validating systems designed for reproducibility and high yield of the desired isomer.

Protocol 1: Synthesis of this compound (Electrophilic Aromatic Substitution)

Objective: To selectively brominate acenaphthene at the C-5 position.

Materials:

-

Acenaphthene (1.0 eq)

-

Molecular Bromine (Br₂) (1.05 eq)

-

Carbon Tetrachloride (CCl₄) or Acetic Acid

-

Sodium thiosulfate solution (10%)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

-

Dissolve acenaphthene in CCl₄ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine in CCl₄ dropwise to the stirred acenaphthene solution over 30-60 minutes. Maintain the temperature below 10 °C. The red-brown color of bromine should dissipate as it reacts.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until gas evolution (HBr) ceases.

-

Quench the reaction by slowly adding 10% sodium thiosulfate solution to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or hexane to yield pure this compound as a solid.

Causality: The use of a non-polar solvent like CCl₄ and the absence of a radical initiator ensures the reaction proceeds via the polar, electrophilic pathway. The low temperature helps control the reaction rate and minimize side products. The C-5 position is targeted due to its high electron density and the stability of the resulting carbocation intermediate.

Protocol 2: Synthesis of 1-Bromoacenaphthene (Free-Radical Substitution)

Objective: To selectively brominate acenaphthene at the benzylic C-1 position.

Materials:

-

Acenaphthene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq, recrystallized)

-

Carbon Tetrachloride (CCl₄)

-

Azobisisobutyronitrile (AIBN) (0.02 eq) or a UV lamp

-

Round-bottom flask, reflux condenser.

Procedure:

-

To a round-bottom flask, add acenaphthene, NBS, AIBN, and CCl₄.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 77 °C) with vigorous stirring. If using a UV lamp, the reaction can be initiated at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide (a byproduct) is seen floating on top of the solvent. This usually takes 1-4 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide.

-

Filter off the succinimide and wash it with a small amount of cold CCl₄.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-bromoacenaphthene by column chromatography on silica gel or by recrystallization.

Causality: CCl₄ is a non-polar solvent that favors radical reactions. The initiator (AIBN) generates radicals upon heating, which starts the chain reaction. NBS provides the crucial low, sustained concentration of Br₂, ensuring that the bromine radical preferentially abstracts a hydrogen from the resonance-stabilized benzylic position rather than engaging in electrophilic attack on the aromatic ring.

Spectroscopic Characterization: Distinguishing the Isomers

Unambiguous identification of the resulting isomer is critical. ¹H NMR spectroscopy is the most powerful tool for this purpose, as each isomer presents a unique spectral fingerprint based on its symmetry and the electronic environment of its protons.

| Isomer | Key ¹H NMR Spectroscopic Features |

| This compound | Aromatic Region: Complex splitting pattern. The introduction of bromine at C-5 breaks the molecule's C₂ᵥ symmetry, making all aromatic protons chemically non-equivalent. Expect distinct signals for H-3, H-4, H-6, H-7, and H-8. Aliphatic Region: The four protons of the ethylene bridge (-CH₂-CH₂-) will appear as a singlet or a very tight multiplet around 3.4 ppm, as they remain chemically equivalent. |

| 1-Bromoacenaphthene | Aromatic Region: The C₂ᵥ symmetry of the naphthalene core is maintained. This results in a simpler, more symmetrical pattern of signals compared to the 5-bromo isomer. Aliphatic Region: This region is most diagnostic. The molecule is now asymmetric. The methine proton (-CHBr-) will appear as a distinct multiplet (a triplet or doublet of doublets) at a downfield shifted position (around 6.0 ppm) due to the deshielding effect of the bromine. The remaining three aliphatic protons will show complex splitting patterns. |

| 3-Bromoacenaphthene | Aromatic Region: Symmetry is broken, leading to complex and distinct signals for all aromatic protons. The pattern will differ significantly from that of the 5-bromo isomer due to the different location of the bromine substituent. Aliphatic Region: Similar to this compound, the four protons of the ethylene bridge should remain largely equivalent and appear as a singlet around 3.4 ppm. Distinguishing between the 3- and 5-isomers relies heavily on detailed analysis (COSY, NOESY) of the aromatic region. |

Conclusion

The bromination of acenaphthene is a classic example of mechanism-dependent regioselectivity. By carefully selecting the reaction conditions—polar versus non-polar solvents, Lewis acid catalysts versus radical initiators—chemists can precisely direct the bromine atom to either the highly activated C-5 position on the aromatic ring or the resonance-stabilized C-1 benzylic position. While the synthesis of this compound and 1-bromoacenaphthene is straightforward via electrophilic and radical pathways, respectively, the formation of other isomers like 3-bromoacenaphthene often requires more nuanced, multi-step synthetic strategies. The principles and protocols detailed in this guide provide the foundational knowledge for researchers to confidently control the functionalization of the acenaphthene scaffold for applications in materials science and drug discovery.

References

- Deady, L. W., Gray, P. M., & Topsom, R. D. (1972). Electrophilic Substitution in Acenaphthene and Related Compounds. III. Acetylation of Some Monosubstituted Acenaphthenes.The Journal of Organic Chemistry, 37(21), 333

5-Bromoacenaphthene solubility and spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Physicochemical and Spectroscopic Properties of 5-Bromoacenaphthene

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon derived from acenaphthene. Its chemical structure, featuring a bromine atom on the aromatic core, makes it a valuable intermediate in organic synthesis, particularly in the development of novel electronic materials, liquid crystals, and pharmaceutical compounds. A thorough understanding of its physicochemical properties, including solubility and spectroscopic characteristics, is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of this compound, detailing its solubility profile and spectral data (NMR, IR, MS) to support researchers and drug development professionals.

Part 1: Solubility Profile

The solubility of a compound is a critical parameter that dictates its handling, reactivity, and application. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[1] this compound, with its large non-polar polycyclic aromatic core and a single polar carbon-bromine bond, exhibits solubility characteristics that reflect its molecular structure.

Qualitative Solubility Data

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | Soluble | The non-polar nature of hexane effectively solvates the large, non-polar aromatic structure of this compound. |

| Toluene | Non-polar | Soluble | Similar to hexane, toluene is a non-polar aromatic solvent that can readily dissolve this compound. |

| Chloroform | Moderately Polar | Soluble[2] | Chloroform's polarity is sufficient to interact with the C-Br bond while its organic character allows for solvation of the aromatic rings. |

| Acetone | Polar Aprotic | Moderately Soluble | Acetone can dissolve a wide range of organic compounds and is likely to be a suitable solvent.[3] |

| Methanol | Polar Protic | Slightly Soluble[2] | The high polarity of methanol may limit its ability to fully solvate the non-polar bulk of the molecule. |

| Water | Highly Polar | Insoluble | The significant difference in polarity between water and the largely non-polar this compound results in very poor solubility. |

Experimental Protocol for Solubility Determination

A standardized procedure for determining the solubility of an organic compound can be adapted for this compound.[4][5][6]

Objective: To qualitatively or quantitatively determine the solubility of this compound in a given solvent.

Materials:

-

This compound

-